molecular formula C12H26O B14723962 2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol CAS No. 5457-42-1

2,2,4,4-Tetramethyl-3-(propan-2-yl)pentan-3-ol

Cat. No.: B14723962
CAS No.: 5457-42-1
M. Wt: 186.33 g/mol
InChI Key: DXYPGMZJNUIZMU-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol is an organic compound with the molecular formula C12H26O It is a tertiary alcohol characterized by its bulky structure, which includes four methyl groups and an isopropyl group attached to a central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethyl-3-isopropylpentan-3-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,2,4,4-tetramethylpentan-3-one with isopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

(CH3)3C-C(=O)-C(CH3)3+(CH3)2CHMgBr(CH3)3C-C(OH)-C(CH3)3CH(CH3)2\text{(CH}_3\text{)}_3\text{C-C(=O)-C(CH}_3\text{)}_3 + \text{(CH}_3\text{)}_2\text{CHMgBr} \rightarrow \text{(CH}_3\text{)}_3\text{C-C(OH)-C(CH}_3\text{)}_3\text{CH(CH}_3\text{)}_2 (CH3​)3​C-C(=O)-C(CH3​)3​+(CH3​)2​CHMgBr→(CH3​)3​C-C(OH)-C(CH3​)3​CH(CH3​)2​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 2,2,4,4-tetramethyl-3-isopropylpentan-3-one, using oxidizing agents such as chromic acid or PCC (Pyridinium chlorochromate).

    Reduction: Reduction reactions are less common due to the tertiary nature of the alcohol, but under specific conditions, it can be reduced to hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), PCC

    Reduction: Hydrogen gas (H2) with a palladium catalyst

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2,2,4,4-Tetramethyl-3-isopropylpentan-3-one

    Substitution: 2,2,4,4-Tetramethyl-3-isopropylpentyl chloride

Scientific Research Applications

2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a sterically hindered alcohol in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on biological systems due to its unique structure.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethyl-3-isopropylpentan-3-ol in chemical reactions involves the interaction of its hydroxyl group with various reagents. The steric hindrance provided by the bulky substituents affects the reactivity and selectivity of the compound in different reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentan-3-ol: Lacks the isopropyl group, making it less sterically hindered.

    2,2,4,4-Tetramethyl-3-pentanone: The ketone analog of the compound, differing in reactivity and applications.

    2,2,4,4-Tetramethyl-3-pentanol: Similar structure but with different substituents, affecting its chemical properties.

Uniqueness

2,2,4,4-Tetramethyl-3-isopropylpentan-3-ol is unique due to its high steric hindrance, which influences its reactivity and makes it a valuable compound for studying steric effects in chemical reactions. Its bulky structure also makes it useful in applications where steric hindrance is a desired property.

Properties

CAS No.

5457-42-1

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3-propan-2-ylpentan-3-ol

InChI

InChI=1S/C12H26O/c1-9(2)12(13,10(3,4)5)11(6,7)8/h9,13H,1-8H3

InChI Key

DXYPGMZJNUIZMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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